(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
“(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a chemical compound that belongs to the class of benzothiazole compounds . Benzothiazole compounds have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophore .
Synthesis Analysis
The synthesis of similar compounds has been reported through copper (I) catalyzed azide-alkyne cycloaddition reaction . The structure of synthesized derivatives was examined using FTIR, 1H, 13C-NMR, and HRMS techniques .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FTIR can provide information about the functional groups present in the molecule. The NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule and their connectivity .Physical And Chemical Properties Analysis
The compound appears as a white solid with a melting point of 152–156 °C . The FTIR spectrum shows peaks corresponding to N–H stretch, C–H stretch (triazole ring), C–H stretch (aliphatic), C=O symmetric stretch (amide), and C=C stretch (aromatic ring) .Scientific Research Applications
Synthesis and Structural Studies
- Novel Synthesis Techniques : A study by Saeed and Rafique (2013) demonstrated the efficient synthesis of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally similar to the compound (Saeed & Rafique, 2013).
- Metal-Free Synthesis : Saini et al. (2019) developed an environmentally benign, transition-metal-free synthesis method for highly functionalized benzo[d]thiazol-2(3H)-ylidene benzamide in water (Saini et al., 2019).
- X-Ray Crystallographic Analysis : The structural analysis of similar compounds was conducted by Ćaleta et al. (2008), who characterized two novel benzothiazoles through X-ray diffraction (Ćaleta et al., 2008).
Biological and Pharmacological Research
- Antimicrobial Activity : Al-Talib et al. (2016) synthesized a new series of hydrazide derivatives with 2-chloro benzo[d]thiazole and evaluated their antimicrobial activity (Al-Talib et al., 2016).
- Anticancer Potential : Yılmaz et al. (2015) explored the synthesis of pro-apoptotic indapamide derivatives, including benzamide compounds, for their anticancer activities (Yılmaz et al., 2015).
- Chemical Interactions and Stability : Yadav and Ballabh (2020) investigated a series of N-(thiazol-2-yl) benzamide derivatives for their gelation behavior, highlighting the importance of non-covalent interactions in chemical stability (Yadav & Ballabh, 2020).
Chemical and Physical Properties
- Physicochemical Characterization : Zablotskaya et al. (2013) performed a comprehensive study on the physicochemical characterization of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, including their psychotropic and anti-inflammatory properties (Zablotskaya et al., 2013).
- Spectroscopic Techniques : Studies by Kumar et al. (2020) and others have utilized various spectroscopic techniques (IR, NMR, GCMS) for analyzing and confirming the structure of benzothiazole derivatives (Kumar et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that often interact with various proteins and enzymes in the body
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity . The specific mode of action for this compound requires further investigation.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and bacterial infections
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to have various biological activities, such as anti-inflammatory, antitumor, and antibacterial effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets
Properties
IUPAC Name |
2-chloro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c1-2-11-20-14-9-5-6-10-15(14)22-17(20)19-16(21)12-7-3-4-8-13(12)18/h1,3-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLCLWGMJKDLRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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